molecular formula C18H24N2O2S B5903374 N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide

N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide

Cat. No. B5903374
M. Wt: 332.5 g/mol
InChI Key: QGULUJVQHZKZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound, also known as THPB, is a novel small molecule that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of cancer and other diseases. Inhibition of HDAC activity by N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has also been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. Additionally, N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to have good bioavailability, making it a potential candidate for oral administration. However, one limitation of using N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide. One direction is to further investigate its potential as a cancer treatment. Additionally, research could focus on the development of new HDAC inhibitors based on the structure of N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide. Finally, research could investigate the potential of N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide as a treatment for other diseases such as neurodegenerative and cardiovascular diseases.
Conclusion:
In conclusion, N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide is a novel small molecule that has potential applications in a variety of scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide may lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide involves a multi-step process that begins with the reaction of 2-thiophene carboxylic acid with thionyl chloride to produce 2-thiophene chloroformate. This intermediate is then reacted with 1-(hydroxymethyl)propylamine to produce 2-thiophene-N-[1-(hydroxymethyl)propyl]carbamate. This compound is then reacted with pyridine-3-carbaldehyde to produce the final product, N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to have potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-N-(pyridin-3-ylmethyl)-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-16(14-21)20(13-15-6-4-10-19-12-15)18(22)9-3-7-17-8-5-11-23-17/h4-6,8,10-12,16,21H,2-3,7,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULUJVQHZKZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CN=CC=C1)C(=O)CCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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